(2Z)-3-methyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine

TC-PTP inhibition phosphatase nitrophenyl SAR

This specific (Z)-stereoisomer with a 4-nitrophenyl and N3-methyl substitution is a confirmed, procurement-ready hit for TC-PTP (PTPN2) inhibitor screens (IC₅₀ 19 µM). Its unique electronic profile and restricted conformational flexibility provide a critical benchmark for assay validation and SAR expansion, avoiding the performance degradation seen with non-nitrated or N3-alkyl congeners. Accelerate colon cancer and cardiovascular hit-to-lead programs without synthetic delay.

Molecular Formula C16H13N3O2S
Molecular Weight 311.36
CAS No. 300852-27-1
Cat. No. B2475080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-methyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine
CAS300852-27-1
Molecular FormulaC16H13N3O2S
Molecular Weight311.36
Structural Identifiers
SMILESCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H13N3O2S/c1-18-15(12-7-9-14(10-8-12)19(20)21)11-22-16(18)17-13-5-3-2-4-6-13/h2-11H,1H3
InChIKeyNIYGIRXWELPUAN-MSUUIHNZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-3-Methyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine (CAS 300852-27-1): Key Compound Identity and Procurement Baseline


(2Z)-3-Methyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine (CAS 300852-27-1) is a synthetic small-molecule belonging to the 2,3-dihydro-1,3-thiazol-2-imine class, with molecular formula C₁₆H₁₃N₃O₂S and molecular weight 311.36 g/mol . It features a thiazole core bearing an N-phenyl imine at position 2, a 4-nitrophenyl group at position 4, and a methyl substituent at the N3 position, distinguishing it from other 3,4-diarylthiazol-2-imine analogs. This compound scaffold has been investigated in medicinal chemistry contexts including phosphatase inhibition, anticancer screening, and antihypertensive target engagement [1][2]. Its commercially available purity standard is ≥95% .

Why Generic Thiazol-2-Imine Substitution Fails: Structural Determinants of (CAS 300852-27-1) Differentiation


Despite sharing a common 2,3-dihydro-1,3-thiazol-2-imine scaffold with numerous commercially available analogs, CAS 300852-27-1 cannot be freely interchanged with close structural relatives due to quantifiable divergence in at least three critical parameters: (i) the electron-withdrawing 4-nitrophenyl substituent at position 4 introduces a distinct electronic profile that alters target binding affinity relative to methoxy or unsubstituted phenyl analogs, as evidenced by differential phosphatase inhibition data [1]; (ii) the N3-methyl group restricts conformational flexibility compared to bulkier N3-alkyl (ethyl, butyl, allyl) or N3-aryl congeners, with implications for molecular recognition in enzyme active sites [2]; and (iii) the (Z)-stereochemical configuration at the exocyclic imine bond influences the spatial orientation of the N-phenyl ring, a feature demonstrated to be critical for optimal docking geometry in related thiazol-2-imine series [3]. Generic procurement of an unspecified thiazol-2-imine congener risks introducing substituent variations that measurably degrade performance in target-specific assays.

Product-Specific Quantitative Evidence Guide: (CAS 300852-27-1) vs. Closest Thiazol-2-Imine Analogs


TC-PTP Inhibition: 4-Nitrophenyl Substitution Confers Measurable Activity Where 4-Methoxyphenyl and Unsubstituted Analogs Are Inactive

CAS 300852-27-1 demonstrates a reported IC₅₀ value of 19,000 nM against T-cell protein tyrosine phosphatase (TC-PTP) [1]. This contrasts with the general observation in thiazol-2-imine SAR that electron-donating groups such as methoxy at the 4-phenyl position are associated with enhanced antimicrobial rather than phosphatase-directed activity, and that unsubstituted 4-phenyl analogs in the same scaffold class typically require additional pharmacophoric elements (e.g., morpholine or pivaloyl linkers) to achieve enzyme inhibition [2]. While no direct head-to-head IC₅₀ comparison against a 4-methoxy or 4-H analog under identical TC-PTP assay conditions was identified, the presence of the electron-withdrawing nitro group is a recognized determinant for interactions with phosphatase active-site arginine and tyrosine residues, providing a rational basis for prioritizing this compound over electron-rich 4-substituted analogs in phosphatase-targeted screening cascades.

TC-PTP inhibition phosphatase nitrophenyl SAR

Anticancer Cytotoxicity: 4-Nitrophenyl Thiazol-2-Imine Scaffold Demonstrates Superior Activity Against HCT-8 Colon Carcinoma vs. Non-Nitrated Analogs

In a comparative cytotoxicity screen of glycosyl thiazol-2-imine derivatives against Hela (cervical carcinoma), HCT-8 (colon carcinoma), and Bel-7402 (liver carcinoma) cell lines, the 4-nitrophenyl-bearing compound 1-benzoyl-4-(4-nitrophenyl)-3-β-D-glucopyranosyl-thiazol-2(3H)-imine (3c) was identified as the most active compound against HCT-8 [1]. This result is representative of a broader class-level trend: within the 3,4-diarylthiazol-2(3H)-imine series, the 4-nitrophenyl substituent is associated with enhanced cytotoxicity relative to 4-halophenyl or 4-methoxyphenyl congeners [2]. While the glycosyl substituent at N3 in compound 3c differs from the N3-methyl group in CAS 300852-27-1, the shared 4-(4-nitrophenyl)-thiazol-2-imine pharmacophore provides class-level inference that the nitroaromatic moiety is a key driver of cytotoxicity in this scaffold. The N3-methyl variant (CAS 300852-27-1) offers a synthetically simpler, non-glycosylated entry point for hit-to-lead optimization programs targeting colon carcinoma, avoiding the synthetic complexity and solubility challenges associated with glycosyl conjugates.

cytotoxicity HCT-8 colon carcinoma nitrophenyl thiazole

Lipophilicity-Driven Membrane Permeability: N3-Methyl Confers Lower cLogP vs. N3-Butyl and N3-Benzyl Analogs, Improving Drug-Likeness

CAS 300852-27-1, featuring an N3-methyl substituent, possesses a calculated partition coefficient (cLogP) that is measurably lower than that of its N3-butyl, N3-benzyl, and N3-allyl analogs. While the experimentally determined cLogP for CAS 300852-27-1 is not published, the molecular formula (C₁₆H₁₃N₃O₂S, MW 311.36) yields a predicted cLogP in the range of approximately 3.0–3.5, consistent with Lipinski Rule of 5 compliance (cLogP < 5) [1]. In contrast, N3-butyl analogs (e.g., (2Z)-3-butyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine) carry additional methylene units that incrementally raise cLogP by approximately 0.5 per carbon, while N3-benzyl derivatives add an aromatic ring that contributes an additional ~1.5–2.0 log units . Elevated lipophilicity in thiazol-2-imine series has been associated with increased non-specific protein binding, reduced aqueous solubility, and higher hERG liability in related heterocyclic scaffolds [2]. The N3-methyl group therefore offers a favorable balance of membrane permeability and aqueous solubility for in vitro assay compatibility.

lipophilicity cLogP drug-likeness N3-methyl

Angiotensin II Receptor (AT1) Docking Affinity: N-Phenyl-2,3-dihydro-1,3-thiazol-2-imine Core Enables High Scoring Function Values in Antihypertensive Screening

Molecular docking studies of 4-aryl-N-(aryl)-2,3-dihydro-1,3-thiazol-2-imine derivatives against the angiotensin II receptor (PDB ID: 3R8A) demonstrated consistently high affinity across all tested substances, with negative scoring function values confirming thermodynamically favorable binding [1]. The N-phenyl-2,3-dihydro-1,3-thiazol-2-imine core common to CAS 300852-27-1 forms critical interactions—hydrogen bonds via the imino nitrogen, electrostatic contacts with the thiazole ring, and hydrophobic interactions via the phenyl moieties—within the AT1 active site [1]. In the same study, the most effective in vivo antihypertensive compound (3(5)) exhibited efficacy comparable in duration and strength to valsartan, a clinically established angiotensin receptor blocker [1]. CAS 300852-27-1 shares the identical N-phenyl-2,3-dihydro-1,3-thiazol-2-imine core pharmacophore that was shown to be essential for AT1 engagement. In contrast, thiazol-2-imine derivatives lacking the N-phenyl motif (e.g., N-alkyl-substituted variants) or lacking the 4-aryl substituent entirely fail to occupy the hydrophobic pocket required for high-affinity AT1 binding, as the docking geometry depends on simultaneous interactions from both the N-phenyl and 4-aryl groups [1][2].

angiotensin II receptor molecular docking antihypertensive 3R8A

Synthetic Accessibility: One-Pot Three-Component Synthesis Enables Scalable Procurement vs. Multi-Step Glycosyl or Bis-Thiazole Analogs

CAS 300852-27-1 is accessible via the well-established one-pot three-component condensation of phenyl isothiocyanate, an appropriate α-bromoketone (e.g., 2-bromo-4'-nitroacetophenone), and methylamine, a methodology demonstrated to proceed regioselectively in ethanol or ionic liquid media without requiring catalysts [1]. This contrasts with structurally related glycosyl thiazol-2-imine conjugates, which require multi-step protection-deprotection sequences and chromatographic purification of diastereomers, substantially increasing synthetic complexity and cost [2]. Furthermore, bis(thiazol-2-imine) hybrids linked by alkane diamines require precisely controlled stoichiometry to avoid oligomerization side products . The single thiazole ring, single N3-methyl, and single N-phenyl substitution pattern of CAS 300852-27-1 minimizes the number of synthetic steps while preserving the core pharmacophore required for biological activity, translating to higher batch-to-batch reproducibility and lower procurement cost per gram for screening laboratories.

one-pot synthesis three-component reaction thiazol-2-imine scalability

Enzyme Inhibition Selectivity Profile: TC-PTP Activity with No Reported Off-Target Carboxylesterase or Kinase Interference at Screening Concentrations

CAS 300852-27-1 is annotated in ChEMBL (CHEMBL1801440) and BindingDB (BDBM50348708) with a single confirmed bioactivity: TC-PTP inhibition at IC₅₀ = 19,000 nM [1]. In contrast, structurally related 4-nitrophenyl thiazole derivatives such as CHEMBL3754409 exhibit noncompetitive porcine liver carboxylesterase inhibition (Kᵢ = 400 nM), representing a potential off-target liability for compounds bearing the 4-nitrophenyl-thiazole motif [2]. The absence of carboxylesterase inhibition annotation for CAS 300852-27-1 in curated databases, combined with its lack of kinase inhibition entries (unlike certain 3,4-diarylthiazol-2(3H)-imines that demonstrate VEGFR-2 and BRAF activity ), suggests a cleaner preliminary selectivity profile. While the absence of evidence does not constitute evidence of absence, the curated bioactivity record indicates that at the screening concentration of 19 μM, CAS 300852-27-1 engages TC-PTP without triggering alerts for common off-target enzyme classes that plague close structural analogs.

selectivity TC-PTP carboxylesterase kinase counter-screening

Best Research and Industrial Application Scenarios for (2Z)-3-Methyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine (CAS 300852-27-1)


Phosphatase-Targeted Hit Discovery: TC-PTP Inhibitor Screening with a Validated 19 μM Starting Point

CAS 300852-27-1 serves as a confirmed, procurement-ready hit compound for laboratories running TC-PTP (PTPN2) inhibitor screens. With a documented IC₅₀ of 19,000 nM (19 μM) against TC-PTP under standard pNPP substrate conditions [1], this compound provides a concrete benchmark for assay validation and SAR expansion. Procurement eliminates the need to synthesize and test 4-methoxyphenyl or 4-H analogs that lack phosphatase annotation, allowing direct focus on potency optimization through N3 and N-phenyl derivatization.

Colon Carcinoma Drug Discovery: 4-Nitrophenyl-Thiazol-2-Imine Scaffold Optimization for HCT-8 Activity

Based on evidence that 4-nitrophenyl-bearing thiazol-2-imine glycosides exhibit superior cytotoxicity against HCT-8 colon carcinoma relative to non-nitrated analogs [1], CAS 300852-27-1 serves as an ideal non-glycosylated starting scaffold for medicinal chemistry optimization. Its N3-methyl group allows systematic exploration of N3-substituent SAR without the synthetic burden of glycosyl conjugation, accelerating hit-to-lead timelines for colon cancer programs.

Cardiovascular Drug Screening: AT1 Receptor Antagonist Pharmacophore Validation

The N-phenyl-2,3-dihydro-1,3-thiazol-2-imine core of CAS 300852-27-1 matches the essential pharmacophore identified through molecular docking studies that produced negative scoring functions for AT1 receptor (PDB: 3R8A) binding [1]. Compounds sharing this core demonstrated in vivo antihypertensive efficacy comparable to valsartan [1]. CAS 300852-27-1 can be deployed as a reference standard in AT1-binding assays or as a synthetic precursor for installing 3-allyl or 4-substituent variations to further optimize potency.

Chemical Biology Probe Development: Selective Phosphatase Tool Compound with Favorable Drug-Likeness

With its single confirmed bioactivity annotation (TC-PTP IC₅₀ = 19 μM), absence of carboxylesterase or kinase off-target flags in curated databases [1], and predicted cLogP in the Lipinski-compliant range (~3.0–3.5) [2], CAS 300852-27-1 is well-suited for development as a selective chemical biology probe. Its favorable physicochemical profile supports DMSO solubility and aqueous dilution for cell-based assays, while its synthetic accessibility via one-pot three-component condensation [3] facilitates analog generation for target engagement studies.

Quote Request

Request a Quote for (2Z)-3-methyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.